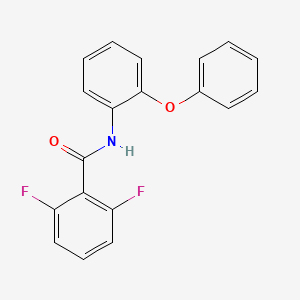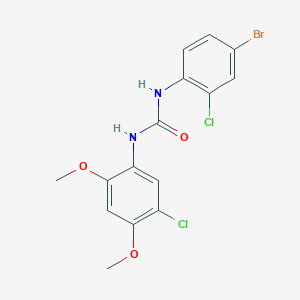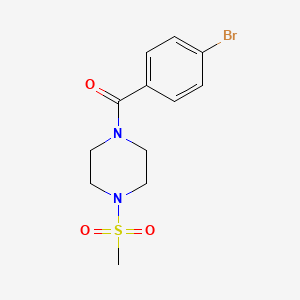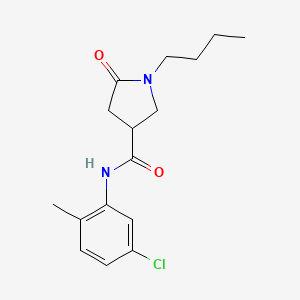![molecular formula C14H20N2O4S B4838351 N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4838351.png)
N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide
Übersicht
Beschreibung
N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 belongs to the class of compounds known as arylsulfonamides, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Wirkmechanismus
The mechanism of action of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide is not fully understood, but it is believed to involve the inhibition of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Inhibition of PKB by this compound leads to the activation of the pro-apoptotic protein, Bax, and the inhibition of the anti-apoptotic protein, Bcl-2, resulting in apoptosis of cancer cells. In addition, inhibition of PKB by this compound leads to the inhibition of the nuclear factor kappa B (NF-κB) pathway, resulting in the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the pro-apoptotic protein, Bax, and inhibiting the anti-apoptotic protein, Bcl-2. In addition, this compound inhibits the growth and proliferation of cancer cells by inhibiting PKB, which is involved in cell survival and proliferation. Furthermore, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Finally, this compound has neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. In addition, this compound has been shown to have diverse biological activities, making it a promising candidate for the development of new therapeutics. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to optimize its use in research. Furthermore, this compound has not been extensively studied in vivo, making it unclear whether its effects observed in vitro will translate to in vivo models.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the efficacy of this compound in vivo, as well as its potential toxicity. Third, studies are needed to determine the optimal dosing and administration of this compound for different therapeutic applications. Finally, studies are needed to explore the potential of this compound as a lead compound for the development of new therapeutics.
Eigenschaften
IUPAC Name |
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-8-15-14(17)10-20-13-7-6-12(9-11(13)2)21(18,19)16(3)4/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCCUJFJMDWTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-bromo-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4838275.png)
![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)




![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide](/img/structure/B4838357.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4838363.png)
